1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- is a complex organic compound with a molecular formula of C16H23NO3. This compound is known for its unique structure, which includes a piperidine ring and a hydroxypropoxy group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the piperidine ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone
- 1-(3-Hydroxy-4-methoxyphenyl)ethanone
Uniqueness
Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxypropoxy group and a piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
214627-88-0 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-13(18)14-5-7-16(8-6-14)20-12-15(19)11-17-9-3-2-4-10-17/h5-8,15,19H,2-4,9-12H2,1H3 |
InChI Key |
GGTKFZXPSSVDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.